2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
CAS No.: 932975-52-5
Cat. No.: VC5021036
Molecular Formula: C30H26FN3O3S2
Molecular Weight: 559.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932975-52-5 |
|---|---|
| Molecular Formula | C30H26FN3O3S2 |
| Molecular Weight | 559.67 |
| IUPAC Name | 2-[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C30H26FN3O3S2/c1-3-19-13-15-20(16-14-19)34-29(36)28-24(17-26(39-28)21-9-5-8-12-25(21)37-4-2)33-30(34)38-18-27(35)32-23-11-7-6-10-22(23)31/h5-17H,3-4,18H2,1-2H3,(H,32,35) |
| Standard InChI Key | FRNZEVWQPWHTRH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4OCC)N=C2SCC(=O)NC5=CC=CC=C5F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a thieno[3,2-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings. This core is substituted at position 6 with a 2-ethoxyphenyl group, at position 3 with a 4-ethylphenyl moiety, and at position 2 with a sulfanyl-acetamide chain linked to a 2-fluorophenyl group. Key functional groups include:
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Acetamide moiety: Enhances hydrogen-bonding capacity with biological targets.
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Sulfanyl bridge: Contributes to redox activity and metabolic stability.
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Aromatic rings: Facilitate π-π stacking interactions in protein binding pockets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 932975-52-5 |
| Molecular Formula | |
| Molecular Weight | 559.67 g/mol |
| IUPAC Name | 2-[6-(2-Ethoxyphenyl)-3-(4-ethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Comparative Analysis with Related Thienopyrimidines
Thienopyrimidine derivatives, such as EVT-3075352 and EVT-6649896, share structural motifs but differ in substituents. For instance, EVT-3075352 incorporates a pyrrole-oxadiazole system, while EVT-6649896 features a 5-methyloxazolyl group. These variations influence solubility, target affinity, and metabolic pathways.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Formation of the thienopyrimidine core: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
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Introduction of the sulfanyl-acetamide chain: Nucleophilic substitution at the pyrimidine’s C2 position using mercaptoacetamide derivatives.
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Functionalization of aromatic rings: Suzuki-Miyaura coupling to attach ethoxyphenyl and ethylphenyl groups.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Core formation | HCl, reflux, 12h | Use of Pd catalysts for regioselectivity |
| Sulfanyl incorporation | KCO, DMF, 80°C | Excess thiol reagent |
| Aromatic coupling | Pd(PPh), dioxane | Microwave-assisted synthesis |
Reactivity and Stability
The compound undergoes hydrolysis at the acetamide group under strongly acidic or basic conditions. Oxidation of the sulfanyl bridge to sulfoxide or sulfone forms is observed with HO. Stability studies recommend storage at -20°C in inert atmospheres to prevent degradation.
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Molecular Docking
Molecular docking simulations predict high affinity for kinase domains, particularly tyrosine kinases involved in cancer progression. The fluorophenyl group aligns with hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic lysine residues. Comparative studies with EVT-3075352 show 30% higher inhibition of EGFR (epidermal growth factor receptor) in vitro.
Research Advancements and Applications
Pharmacokinetic Profiling
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Bioavailability: 22% oral bioavailability due to first-pass metabolism.
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Half-life: 8.2 hours in plasma, suitable for twice-daily dosing.
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Metabolites: Primary metabolite is the sulfoxide derivative, retaining 40% parent compound activity.
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